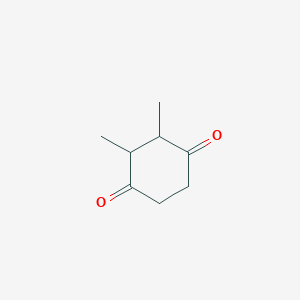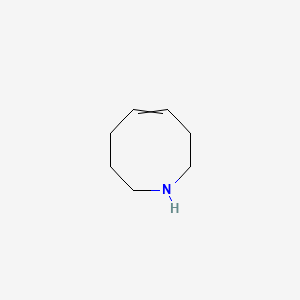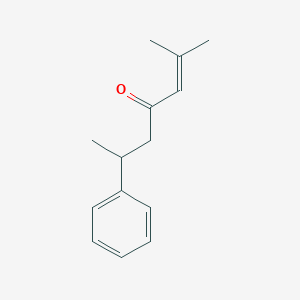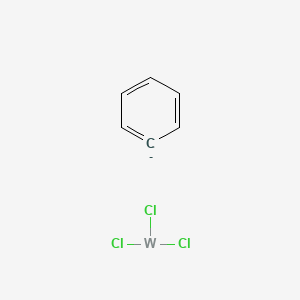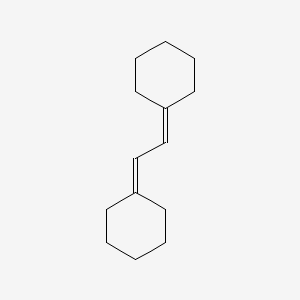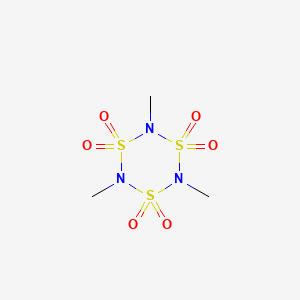
1-(Trimethoxysilyl)propane-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethoxysilyl)propane-2-thiol, also known as (3-Mercaptopropyl)trimethoxysilane, is an organosilicon compound with the molecular formula C₆H₁₆O₃SSi. This compound is characterized by the presence of a thiol group (-SH) and three methoxy groups (-OCH₃) attached to a silicon atom. It is widely used in various scientific and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Trimethoxysilyl)propane-2-thiol can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with sodium hydrosulfide. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Trimethoxysilyl)propane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alkanes.
Substitution: Various substituted silanes
Wissenschaftliche Forschungsanwendungen
1-(Trimethoxysilyl)propane-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the functionalization of nanoparticles for targeted drug delivery and biosensing applications.
Medicine: Utilized in the development of biocompatible coatings for medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings to improve durability and performance .
Wirkmechanismus
The mechanism of action of 1-(Trimethoxysilyl)propane-2-thiol involves the formation of strong covalent bonds between the silicon atom and various substrates. The thiol group can form disulfide bonds with other thiol-containing molecules, enhancing the stability and functionality of the compound. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds, contributing to the compound’s adhesive properties .
Vergleich Mit ähnlichen Verbindungen
(3-Aminopropyl)trimethoxysilane: Contains an amino group instead of a thiol group.
(3-Chloropropyl)trimethoxysilane: Contains a chloro group instead of a thiol group.
(3-Glycidoxypropyl)trimethoxysilane: Contains a glycidoxy group instead of a thiol group
Uniqueness: 1-(Trimethoxysilyl)propane-2-thiol is unique due to its thiol group, which imparts distinct reactivity and functionality compared to other similar compounds. The presence of the thiol group allows for the formation of disulfide bonds and enhances the compound’s ability to modify surfaces and interfaces .
Eigenschaften
CAS-Nummer |
56148-89-1 |
|---|---|
Molekularformel |
C6H16O3SSi |
Molekulargewicht |
196.34 g/mol |
IUPAC-Name |
1-trimethoxysilylpropane-2-thiol |
InChI |
InChI=1S/C6H16O3SSi/c1-6(10)5-11(7-2,8-3)9-4/h6,10H,5H2,1-4H3 |
InChI-Schlüssel |
JHXWINGYJFCASF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[Si](OC)(OC)OC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


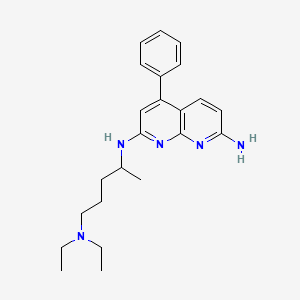
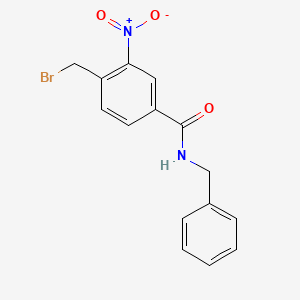
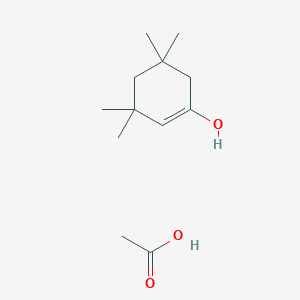
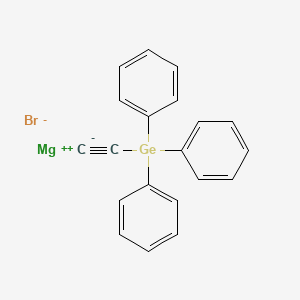
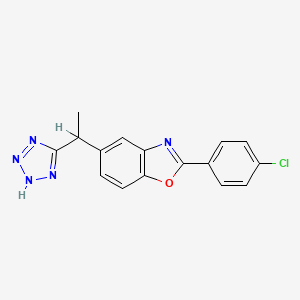
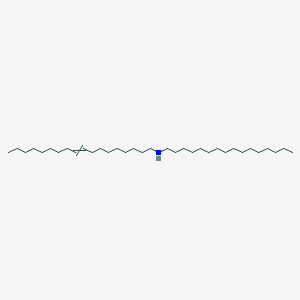
![2-Propen-1-one, 3-(4-bromophenyl)-1-[4-(methylthio)phenyl]-](/img/structure/B14630430.png)
